REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:5]=1[OH:11])=[O:3].[CH2:12](Br)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+].CC(C)=O>O>[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([O:10][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:7]=[CH:6][C:5]=1[OH:11])=[O:3] |f:2.3.4|
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=C(C=CC(=C1)O)O
|
Name
|
|
Quantity
|
3.72 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
4.31 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
When cool
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted three times with 100 ml portions of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether layers were dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
yielding a dark solid
|
Type
|
CUSTOM
|
Details
|
This dark solid was recrystallized from 50:50 (ethanol:water)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.09 g | |
YIELD: CALCULATEDPERCENTYIELD | 41.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |